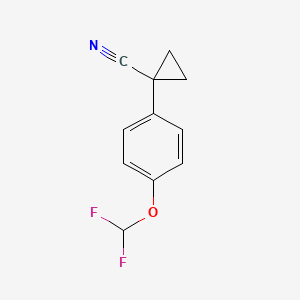
1-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate phenyl derivative. One common method includes the reaction of 4-(difluoromethoxy)benzyl chloride with a suitable cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide, potassium cyanide, various solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity and stability .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]ethanamine: Similar structure but with an ethanamine group instead of a cyclopropane ring.
1-[4-(Difluoromethoxy)phenyl]cyclopropanamine hydrochloride: Similar structure but with a cyclopropanamine group and hydrochloride salt
Uniqueness: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9F2NO |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-6H2 |
InChI Key |
LGCWEUNVNKMALH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


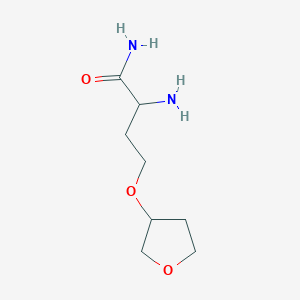
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
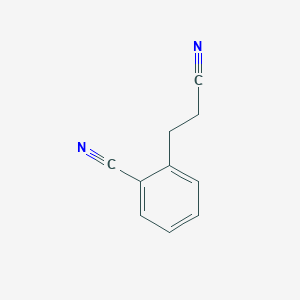
aminehydrochloride](/img/structure/B13522865.png)
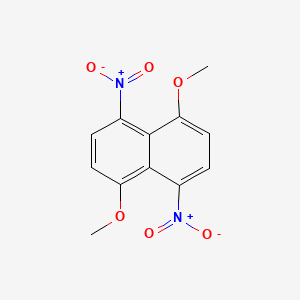

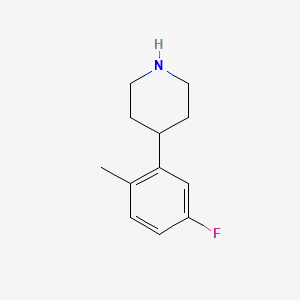
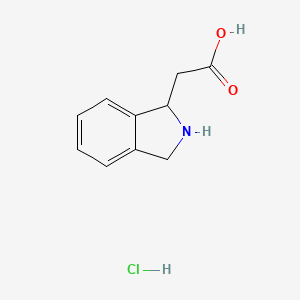
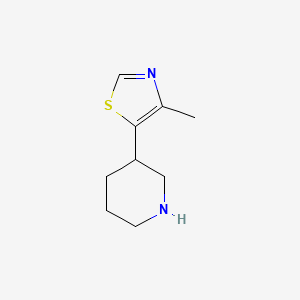
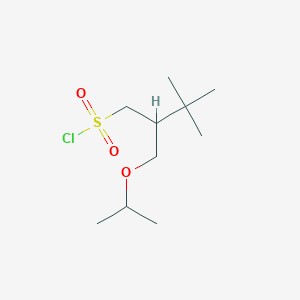
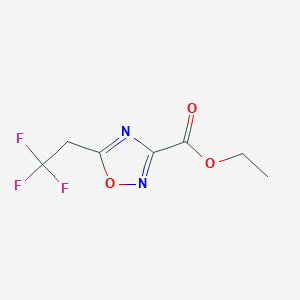
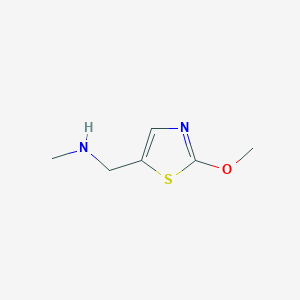
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
